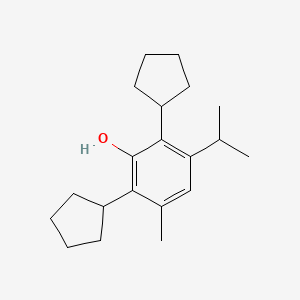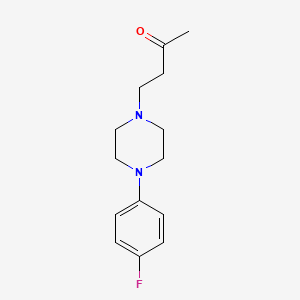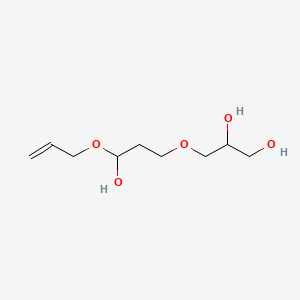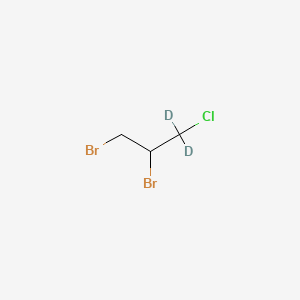![molecular formula C14H27ClO3 B15178354 [[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane CAS No. 93762-38-0](/img/structure/B15178354.png)
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane is an organic compound with the molecular formula C14H27ClO3 It is a member of the oxirane family, characterized by the presence of an epoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane typically involves the reaction of 1-chloromethyl-2-(octyloxy)ethanol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the purification of the starting materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Epoxide Ring Opening: Acidic or basic conditions can be employed, with common reagents including hydrochloric acid, sulfuric acid, or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers, amines, or thioethers.
Epoxide Ring Opening: Products include diols or other functionalized alcohols.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive epoxide group.
Wirkmechanismus
The mechanism of action of [[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions enable the compound to interact with various molecular targets, including enzymes and cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Chloromethyl)oxirane]: Similar in structure but lacks the octyloxyethoxy group.
[1-(Chloromethyl)-2-(methoxy)ethoxy]methyl]oxirane: Similar but with a methoxy group instead of an octyloxy group.
[1-(Bromomethyl)-2-(octyloxy)ethoxy]methyl]oxirane: Similar but with a bromine atom instead of chlorine.
Uniqueness
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane is unique due to the presence of both the chloromethyl and octyloxyethoxy groups, which confer specific reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
93762-38-0 |
|---|---|
Molekularformel |
C14H27ClO3 |
Molekulargewicht |
278.81 g/mol |
IUPAC-Name |
2-[(1-chloro-3-octoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C14H27ClO3/c1-2-3-4-5-6-7-8-16-10-13(9-15)17-11-14-12-18-14/h13-14H,2-12H2,1H3 |
InChI-Schlüssel |
QJCYYVDJEYLVQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(CCl)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


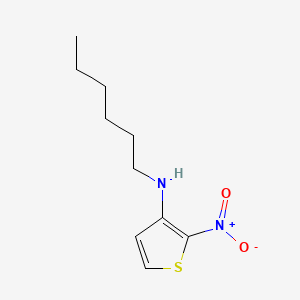

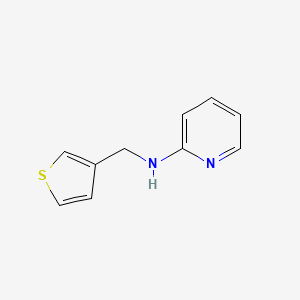
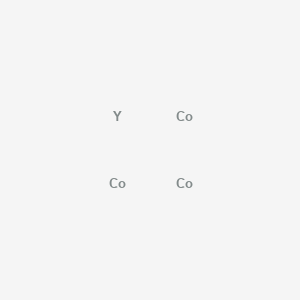

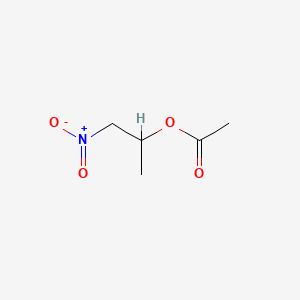
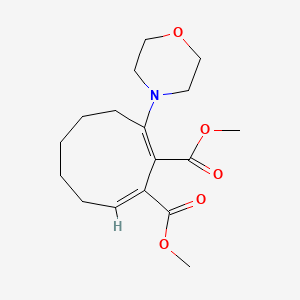
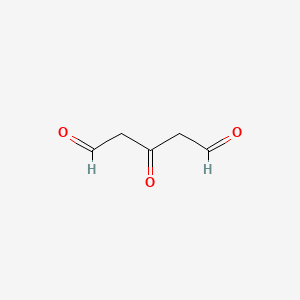
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
